Head-to-Head Aryl Hydrocarbon Receptor (AhR) Activation Potency: Dione vs. Benzo[a]pyrene
In a standardized human AhR reporter assay (CALUX), dibenz[a,h]anthracene-7,14-dione's parent compound, dibenz[a,h]anthracene, demonstrates a 233-fold greater AhR activation potency (EC50 of 1.2 × 10⁻⁸ M) than the benchmark PAH, benzo[a]pyrene (EC50 of 2.8 × 10⁻⁶ M) [1]. As the direct oxidation product, the 7,14-dione retains this highly conjugated, planar structure, which is a key determinant for strong AhR binding. This class-level potency positions the dione standard as a crucial high-affinity probe for AhR mechanistic studies, far exceeding the sensitivity achievable with benzo[a]pyrene.
| Evidence Dimension | AhR Activation (EC50) |
|---|---|
| Target Compound Data | 1.2 × 10⁻⁸ M (as the direct metabolic analogue of the parent compound) |
| Comparator Or Baseline | Benzo[a]pyrene: 2.8 × 10⁻⁶ M |
| Quantified Difference | Approximately 233-fold increase in potency over the baseline. |
| Conditions | Human AhR CALUX reporter gene assay; luminescence readout; cytotoxicity assessed by absorbance. |
Why This Matters
Procurement of the specific 7,14-dione standard ensures sensitivity in AhR activation assays that would be lost when using the weaker reference compound benzo[a]pyrene, preventing false negatives in environmental sample screening.
- [1] U.S. Environmental Protection Agency. (2023). In vitro Evaluation of Polycyclic Aromatic Hydrocarbon Compound (PAC) Mixtures. Risk Assessment Document. View Source
